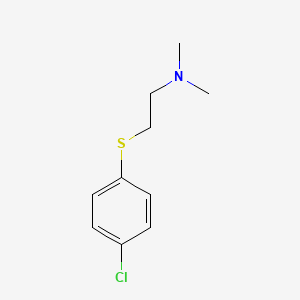![molecular formula C29H36OSi B14358909 2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one CAS No. 91413-20-6](/img/structure/B14358909.png)
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one is a silicon-containing organic compound characterized by the presence of a silyl group attached to a decanone backbone This compound is notable for its unique structural features, which include a silicon atom bonded to both methyl and diphenyl groups, as well as a phenyl group attached to the decanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one typically involves the reaction of a silylating agent with a suitable precursor molecule. One common method is the reaction of diphenylmethylchlorosilane with a phenyl-substituted decanone under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the decanone chain can be reduced to form alcohols.
Substitution: The phenyl groups attached to the silicon atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one involves its interaction with various molecular targets. The silyl group can form stable bonds with oxygen or nitrogen atoms in biomolecules, potentially altering their function. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used as protecting groups in organic synthesis.
Tert-butyldiphenylsilyl compounds: These compounds have a tert-butyl group and two phenyl groups attached to the silicon atom, offering increased steric bulk and stability.
Uniqueness
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one is unique due to its specific combination of a methyl group, two phenyl groups, and a phenyl-substituted decanone chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
91413-20-6 |
|---|---|
Fórmula molecular |
C29H36OSi |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
2-[methyl(diphenyl)silyl]-1-phenyldecan-1-one |
InChI |
InChI=1S/C29H36OSi/c1-3-4-5-6-7-17-24-28(29(30)25-18-11-8-12-19-25)31(2,26-20-13-9-14-21-26)27-22-15-10-16-23-27/h8-16,18-23,28H,3-7,17,24H2,1-2H3 |
Clave InChI |
HKQSZOXQSSNGNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(=O)C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
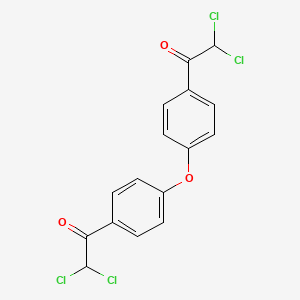
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
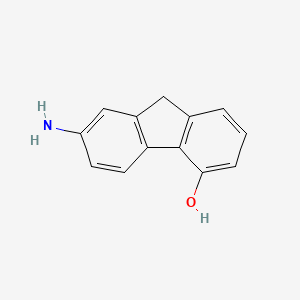

![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
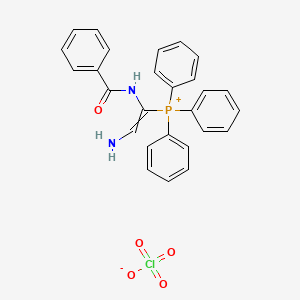
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
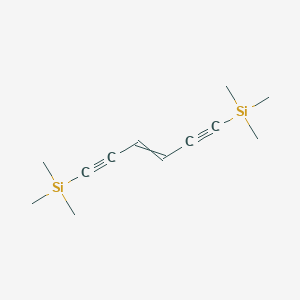
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
